

Spectroscopic Data Analysis of Procyanidin Trimer T2: A Comprehensive Guide to Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Procyanidin trimer T2

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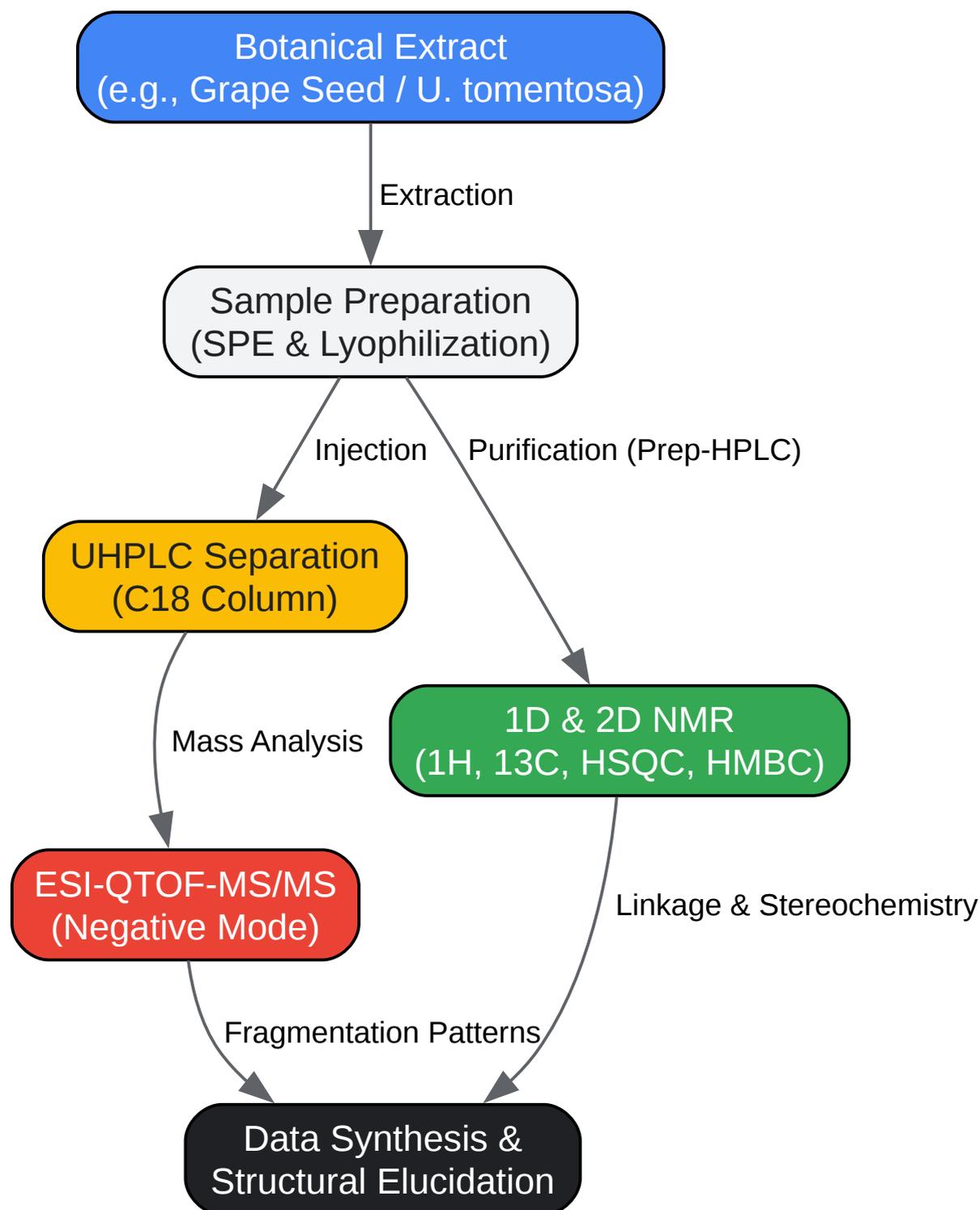
Introduction: The Analytical Challenge of Procyanidin Oligomers

Procyanidin trimer T2 is a highly bioactive B-type condensed tannin, chemically defined as (-)-epicatechin-(4 β → 8)-(-)-epicatechin-(4 β → 8)-(+)-catechin[1]. Exhibiting potent antioxidant, anti-inflammatory, and anti-tumor-promoting activities, it is frequently isolated from botanical matrices such as grape seeds and *Uncaria tomentosa*[1][2].

From an analytical perspective, Procyanidin T2 presents a significant structural elucidation challenge. With a molecular formula of C₄₅H₃₈O₁₈ and an exact mass of 866.20 Da, it is completely isobaric with other trimeric stereoisomers, such as Procyanidin C1 and C2[3]. Distinguishing T2 from its isomers requires a robust, self-validating analytical system. Mass spectrometry (MS) provides the oligomeric sequence and molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy is strictly required to assign the stereochemical configuration and interflavan linkage positions.

Strategic Workflow for Structural Elucidation

To maintain scientific integrity and prevent false-positive identifications, our laboratory employs a sequential, orthogonal workflow. The logic is simple: chromatographic separation isolates the target, MS/MS deconstructs the molecular backbone, and NMR maps the 3D spatial arrangement.



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Caption: Sequential spectroscopic workflow for the structural elucidation of **Procyanidin trimer T2**.

High-Resolution Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Causality Behind Experimental Choices

Electrospray Ionization (ESI) in negative mode is the gold standard for polyphenolic analysis. The abundant phenolic hydroxyl groups on the A and B rings readily deprotonate, yielding a highly stable precursor ion $[M-H]^-$ at m/z 865.23^[3]. We utilize Quadrupole Time-of-Flight (QTOF) MS because its high mass accuracy (<5 ppm) prevents the false identification of isobaric interferences, ensuring the empirical formula is strictly C₄₅H₃₈O₁₈.

Fragmentation Mechanisms

During Low-Energy Collision-Induced Dissociation (CID), Procyanidin T2 undergoes predictable, self-validating fragmentation pathways^[3]:

- Quinone Methide (QM) Cleavage: Fission of the interflavan bond produces a dimeric fragment at m/z 577 and a monomeric fragment at m/z 289^[4].
- Retro-Diels-Alder (RDA) Fission: Cleavage of the heterocyclic C-ring results in the neutral loss of 152 Da, yielding a diagnostic fragment at m/z 713^[4].

Table 1: High-Resolution MS/MS Fragmentation Profile for Procyanidin Trimer T2

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Abundance	Proposed Mechanism / Structural Significance
865.23 [M-H] ⁻	713.20	High	Retro-Diels-Alder (RDA) fission (-152 Da)
577.13	High	Quinone Methide (QM) cleavage (dimer)	
407.09	Medium	RDA fission of the dimer fragment	
289.07	Base Peak	QM cleavage (monomer: epicatechin/catechin)	
287.05	Medium	QM cleavage with proton transfer	
125.03	Low	Heterocyclic ring fission (HRF)	

Protocol: LC-ESI-QTOF-MS/MS Analysis

Self-Validation Check: Always run a blank and a known standard (e.g., Procyanidin B2) to verify that the QM cleavage ratios are consistent with your collision energy ramp.

- Sample Preparation: Dissolve 1 mg of purified Procyanidin T2 in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE membrane.
- Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Maintain column temperature at 35°C.
- Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (Acetonitrile). Run a linear gradient from 5% B to 40% B over 15 minutes. This specific shallow gradient is critical to separate T2 from early-eluting trimers like C1.

- Ionization Parameters: Operate the QTOF in negative ESI mode. Set capillary voltage to 2.5 kV, desolvation temperature to 400°C, and cone gas flow to 50 L/h.
- Fragmentation (MS/MS): Apply Low-Energy CID with a collision energy ramp of 5–60 V using Argon as the collision gas^[3]. Target the [M-H]⁻ precursor at m/z 865.23.

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality Behind Experimental Choices

While MS confirms the trimeric sequence, it cannot differentiate between the epicatechin and catechin subunits, nor can it confirm the exact position of the interflavan bonds (4 → 8 vs. 4 → 6). NMR is the only technique capable of resolving these 3D spatial relationships, grounding the structural claim in absolute physical chemistry.

Spectral Interpretation

- ¹H NMR (Stereochemistry): The stereochemistry of the C-ring is determined by the coupling constants (J) of the H-2 and H-3 protons. The upper and middle epicatechin units exhibit a cis-configuration with a predictably small coupling constant (J_{2,3} ~ 2 Hz). Conversely, the terminal catechin unit exhibits a trans-configuration with a larger coupling constant (J_{2,3} ~ 7.5 Hz).
- ¹³C NMR (Ring Oxygenation): The A-ring carbons (C5, C7, C8) resonate characteristically downfield between 150.0 and 160.0 ppm due to hydroxyl deshielding^[1].
- 2D HMBC (Linkage Confirmation): To definitively prove the 4β → 8 linkage, we must observe long-range correlations between the H-4 proton of the extension unit and the C-8 carbon of the adjacent lower unit.

Table 2: Diagnostic NMR Spectral Features for Procyanidin Trimer T2

Nucleus	Chemical Shift Range (ppm)	Structural Assignment	Diagnostic Value
¹³ C	150.0 - 160.0	C5, C7, C8 (A-ring)	Confirms oxygenation pattern of the A-ring
¹ H	4.50 - 5.50	H-4 (C-ring)	Identifies interflavan linkages (4β → 8)
¹ H	~ 4.80 (br s)	H-2 (Epicatechin)	Small coupling constant (cis) confirms EC units
¹ H	~ 4.60 (d, J=7.5 Hz)	H-2 (Catechin)	Large coupling constant (trans) confirms terminal C unit

Protocol: 1D and 2D NMR Structural Elucidation

- **Sample Preparation:** Dissolve 10–15 mg of highly purified (>98% by HPLC) Procyanidin T2 in 600 μL of Acetone-d6/D2O (10:1, v/v) or Methanol-d4. Transfer to a high-precision 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire spectra at 298 K on a 600 MHz (or higher) spectrometer. Use a standard pulse sequence (e.g., zg30) with 64 scans. Analyze the H-2 and H-3 coupling constants to differentiate the epicatechin (upper/middle) and catechin (terminal) units.
- **¹³C NMR Acquisition:** Acquire at 150 MHz with proton decoupling (zgpg30). Collect at least 10,000 scans due to the long relaxation times of the quaternary A-ring carbons.
- **2D HMBC Acquisition:** Set up the Heteronuclear Multiple Bond Correlation (HMBC) experiment to detect long-range (²J and ³J) C-H couplings. Focus specifically on the cross-peaks between the H-4 protons of the upper/middle units and the C-8 carbons of the adjacent lower units to validate the 4β → 8 interflavan bonds.

Conclusion

The structural elucidation of **Procyanidin trimer T2** demands a rigorous, multi-modal spectroscopic approach. By pairing the high-sensitivity fragmentation mapping of LC-ESI-QTOF-MS/MS with the stereochemical resolving power of 1D and 2D NMR, researchers can confidently differentiate T2 from its isobaric peers. This self-validating workflow ensures high scientific integrity, paving the way for accurate pharmacological testing and drug development utilizing this potent botanical compound.

References

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- To cite this document: BenchChem. [Spectroscopic Data Analysis of Procyanidin Trimer T2: A Comprehensive Guide to Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13394651#spectroscopic-data-analysis-of-procyanidin-trimer-t2>]

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